molecular formula C9H3ClF8O B14053817 1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene CAS No. 1805518-56-2

1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene

Cat. No.: B14053817
CAS No.: 1805518-56-2
M. Wt: 314.56 g/mol
InChI Key: VCDSBTASRWMASK-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene is a fluorinated aromatic compound Its structure consists of a benzene ring substituted with two trifluoromethyl groups, one chlorine atom, and one difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of 1,4-Bis(trifluoromethyl)benzene, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene has several scientific research applications:

    Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the presence of electron-withdrawing trifluoromethyl groups. In pharmaceuticals, it may interact with molecular targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Lacks the chlorine and difluoromethoxy groups, resulting in different chemical properties and reactivity.

    2-Chloro-3-(difluoromethoxy)benzene: Contains only one trifluoromethyl group, leading to different electronic effects and applications.

Uniqueness

1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

1805518-56-2

Molecular Formula

C9H3ClF8O

Molecular Weight

314.56 g/mol

IUPAC Name

2-chloro-3-(difluoromethoxy)-1,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3ClF8O/c10-5-3(8(13,14)15)1-2-4(9(16,17)18)6(5)19-7(11)12/h1-2,7H

InChI Key

VCDSBTASRWMASK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Cl)C(F)(F)F

Origin of Product

United States

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